3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of a fluorophenyl group and dimethyl substitutions enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves cyclocondensation reactions. One common method includes the reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and inflammation .
Comparison with Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share the core fused ring structure but differ in their substituents, which can significantly alter their chemical and biological properties. For example:
3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines: These compounds have shown potent anti-mycobacterial activity.
Pyrazolo[3,4-d]pyrimidines: These derivatives are known for their cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific substitutions, which confer distinct photophysical and biological properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4/c1-9-7-13(16-2)19-14(18-9)12(8-17-19)10-3-5-11(15)6-4-10/h3-8,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAPKZFPVLPQEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.